

Application Notes and Protocols for M35 Ligand in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Galanin Receptor Ligand M35	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the M35 ligand in cell culture-based receptor binding and functional assays. M35, a chimeric peptide consisting of galanin (1-13) and bradykinin (2-9) amide, is a high-affinity ligand for galanin receptors (GALRs), demonstrating subtype selectivity and concentration-dependent dual functionality as both an antagonist and an agonist.[1][2][3]

Introduction to M35 Ligand and Galanin Receptors

The M35 peptide is a valuable pharmacological tool for investigating the physiological and pathological roles of galanin receptors.[1][3] Galanin receptors, including subtypes GALR1, GALR2, and GALR3, are G protein-coupled receptors (GPCRs) involved in a wide array of biological processes such as neurotransmission, pain perception, and metabolic regulation.[4] [5][6] M35's unique properties make it particularly useful for dissecting the complex signaling pathways mediated by these receptors.

Key Characteristics of M35:

- High Affinity: M35 binds to galanin receptors with high affinity, particularly to the GALR1 subtype.[2][7][8]
- Dual Functionality: It typically acts as a galanin receptor antagonist at low nanomolar concentrations, while exhibiting agonist properties at higher concentrations (above 10 nM).



[3][4]

Subtype Selectivity: M35 displays preferential binding to GALR1 and GALR2 over GALR3.[8]

Quantitative Data: M35 Ligand Binding Affinities

The following tables summarize the binding affinities of M35 for different galanin receptor subtypes as reported in the literature. These values are essential for designing and interpreting receptor binding assays.

Table 1: Dissociation Constants (Kd) of M35

Receptor Subtype	Cell Line/Tissue	Radioligand	Kd (nM)	Reference
Galanin Receptor	Rin m 5F cells	[¹²⁵ I]M35	0.9 ± 0.1	[3]
Galanin Receptor	Rin m 5F cell membranes	[¹²⁵ I]galanin	0.3 ± 0.1 (high affinity site), 520 ± 30 (low affinity site)	[1][3]

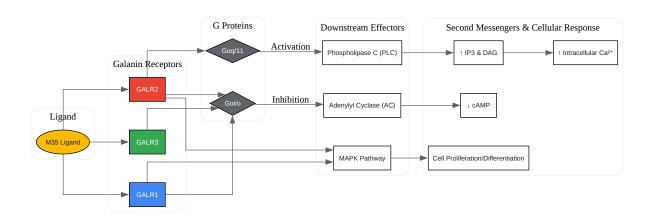
Table 2: Inhibition Constants (Ki) of M35

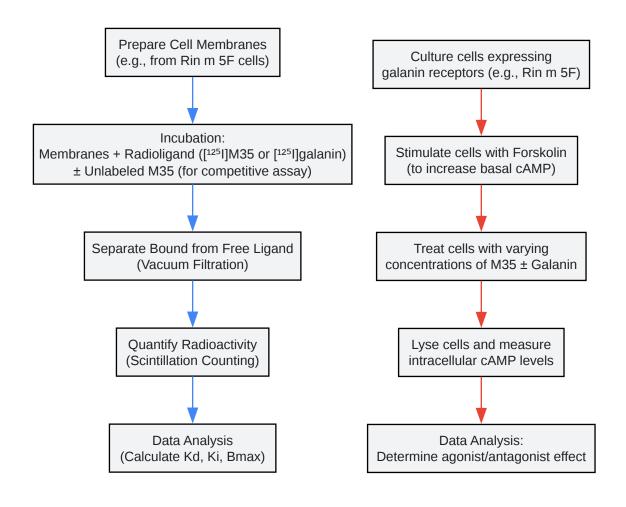
Receptor Subtype	Species	Ki (nM)	Reference
GALR1	Human	0.11	[2][7][8]
GALR2	Human	2.0	[2][7][8]

Signaling Pathways of Galanin Receptors

Understanding the signaling cascades initiated by galanin receptor activation is crucial for designing relevant functional assays. The diagram below illustrates the primary signaling pathways associated with GALR1, GALR2, and GALR3.









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- To cite this document: BenchChem. [Application Notes and Protocols for M35 Ligand in Cell Culture Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8249358#using-m35-ligand-in-cell-culture-assays-for-receptor-binding]

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